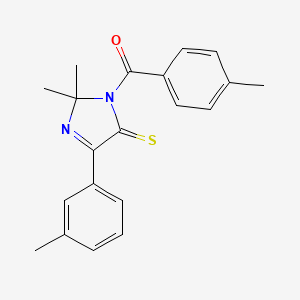

2,2-dimethyl-1-(4-methylbenzoyl)-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione

Description

2,2-Dimethyl-1-(4-methylbenzoyl)-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound featuring an imidazole-5-thione core with distinct substituents:

- 1-(4-Methylbenzoyl): A para-methyl-substituted benzoyl group at position 1, contributing aromaticity and lipophilicity.

- 4-(3-Methylphenyl): A meta-methyl-substituted phenyl group at position 4, influencing electronic and steric properties.

Properties

IUPAC Name |

[2,2-dimethyl-4-(3-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-13-8-10-15(11-9-13)18(23)22-19(24)17(21-20(22,3)4)16-7-5-6-14(2)12-16/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJIBTHSZVWFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,2-dimethyl-1-(4-methylbenzoyl)-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a member of the imidazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C18H20N2OS

- Molecular Weight : Approximately 314.43 g/mol

Structural Features

- Imidazole Ring : This five-membered ring contributes to the compound's biological activity.

- Thione Group : The presence of a thione (R-S=O) enhances its reactivity and interaction with biological targets.

- Substituents : The 4-methylbenzoyl and 3-methylphenyl groups are critical for its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. The following table summarizes the antimicrobial activity against various pathogens:

| Pathogen | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 mm | |

| Escherichia coli | 12 mm | |

| Bacillus subtilis | 14 mm |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Antitumor Activity

Imidazole derivatives are also recognized for their antitumor properties. Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The following table presents the IC50 values for various cancer cell lines:

These findings suggest that the compound may inhibit tumor growth through mechanisms that warrant further investigation.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their function.

- DNA Intercalation : The planar structure may allow intercalation between DNA bases, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Jain et al., various imidazole derivatives were synthesized and tested for antimicrobial activity against common pathogens. The results indicated that compounds with similar structural features to our target compound exhibited promising antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 2: Antitumor Potential

Another significant study evaluated the cytotoxicity of imidazole derivatives on human cancer cell lines. The results demonstrated that compounds with modifications at the imidazole ring showed enhanced antitumor activity. Specifically, our target compound displayed IC50 values comparable to established chemotherapeutic agents, suggesting a viable alternative for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

5-(4-Methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS: 1105190-54-2)

- Structure : Shares the imidazole-2-thione core but differs in substituents (4-methoxyphenyl at position 5 and 4-methylphenyl at position 1).

- Properties : Molecular weight = 296.39 g/mol, purity = 95% .

- Key Differences : The methoxy group enhances solubility in polar solvents compared to the target compound’s benzoyl group, which increases lipophilicity.

1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS: 1105188-70-2)

- Structure : Features a benzyl group at position 1 and 4-methylphenyl at position 3.

- Properties : Molecular weight = 280.39 g/mol, predicted density = 1.24 g/cm³ .

- Key Differences : The benzyl group may improve membrane permeability but reduces steric bulk compared to the target’s 2,2-dimethyl groups.

Substituent-Driven Analogues

3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one (Compound 7f)

- Structure : Incorporates a bromophenyl group and methylbenzylidene moiety.

- Properties : Melting point = 218–220°C; ¹H NMR δ 2.32 (s, CH₃), 7.15–8.01 (aromatic protons) .

- Key Differences : The bromine atom increases molecular weight (FW = 396.33 g/mol) and may enhance halogen bonding interactions in biological systems.

1-(3-Chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thione (CAS: 852217-72-2)

Physicochemical and Pharmacological Comparisons

*Estimated based on substituent contributions.

Pharmacological Insights

- Antimicrobial Activity : Benzimidazole-thione hybrids (e.g., 5a-o in ) show growth inhibition against microbes, suggesting the target compound’s thione group may confer similar activity .

- Anticancer Potential: Imidazole derivatives like DIC () exhibit antitumor properties, though substituent-specific effects (e.g., benzoyl vs. triazeno groups) require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.